4-(3,4-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that features multiple heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the triazolo[4,3-b]pyridazine moiety and the dimethoxyphenyl group. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its multi-heterocyclic structure, which provides a versatile scaffold for drug design. Its specific combination of functional groups enhances its binding affinity and selectivity for CDK2, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C20H19N7O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H19N7O3/c1-11-19-13(12-4-5-14(29-2)15(8-12)30-3)9-18(28)22-20(19)27(24-11)17-7-6-16-23-21-10-26(16)25-17/h4-8,10,13H,9H2,1-3H3,(H,22,28) |
InChI Key |
CTOQJOKTYPYETF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
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